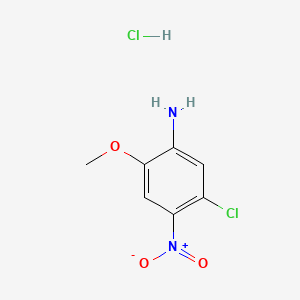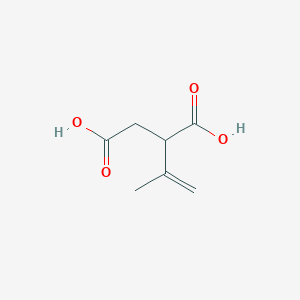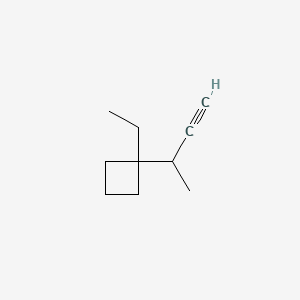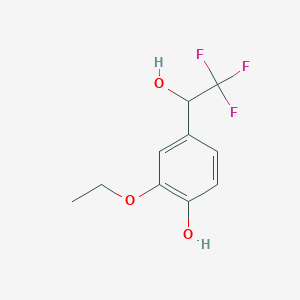
2-Ethoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol is a chemical compound with the molecular formula C10H11F3O3. It is characterized by the presence of an ethoxy group, a trifluoro-1-hydroxyethyl group, and a phenol group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol as the starting material.
Ethoxylation: The phenol undergoes ethoxylation to introduce the ethoxy group.
Trifluoromethylation: The ethoxyphenol is then trifluoromethylated to introduce the trifluoro-1-hydroxyethyl group.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The trifluoro-1-hydroxyethyl group can be reduced to form different reduced derivatives.
Substitution: The ethoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Trifluoromethylated alcohols and other reduced derivatives.
Substitution Products: Various substituted phenols and ethers.
Applications De Recherche Scientifique
2-Ethoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant effects.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-Ethoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol exerts its effects involves its interaction with molecular targets and pathways. The phenol group can act as a hydrogen bond donor and acceptor, influencing its binding to enzymes and receptors. The trifluoro-1-hydroxyethyl group enhances the compound's stability and lipophilicity, affecting its bioavailability and pharmacokinetics.
Comparaison Avec Des Composés Similaires
2-Ethoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol is compared with similar compounds such as:
2-Ethoxyphenol: Lacks the trifluoro-1-hydroxyethyl group, resulting in different chemical properties and reactivity.
4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol: Lacks the ethoxy group, leading to variations in solubility and biological activity.
2,4-Dichlorophenol: Contains chlorine atoms instead of the trifluoro-1-hydroxyethyl group, affecting its reactivity and applications.
Propriétés
Formule moléculaire |
C10H11F3O3 |
|---|---|
Poids moléculaire |
236.19 g/mol |
Nom IUPAC |
2-ethoxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol |
InChI |
InChI=1S/C10H11F3O3/c1-2-16-8-5-6(3-4-7(8)14)9(15)10(11,12)13/h3-5,9,14-15H,2H2,1H3 |
Clé InChI |
UHZPJZZTNHFVIN-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)C(C(F)(F)F)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


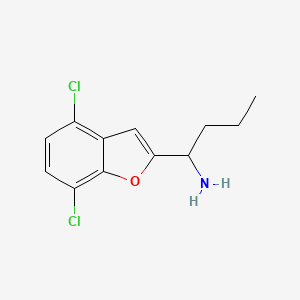
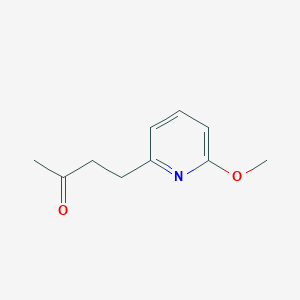
![3-isocyanato-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15317326.png)
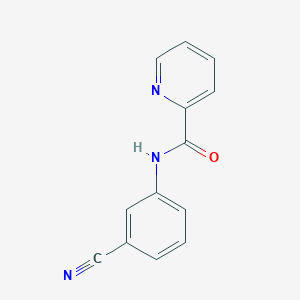
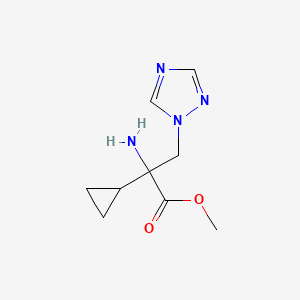
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B15317352.png)
![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-3-ol](/img/structure/B15317360.png)
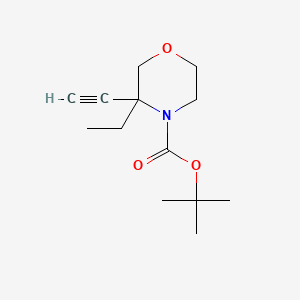

![5-Sulfamoylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B15317373.png)
